molecular formula C6H15NO B3242303 O-(3,3-dimethylbutyl)hydroxylamine CAS No. 1508058-73-8

O-(3,3-dimethylbutyl)hydroxylamine

Cat. No.: B3242303
CAS No.: 1508058-73-8
M. Wt: 117.19 g/mol
InChI Key: TXIXTHBZAZMQOT-UHFFFAOYSA-N
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Description

O-(3,3-dimethylbutyl)hydroxylamine is a chemical compound with the molecular formula C6H15NO It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 3,3-dimethylbutyl group

Chemical Reactions Analysis

Types of Reactions: O-(3,3-dimethylbutyl)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with aldehydes and ketones to form oximes, which are useful intermediates in organic synthesis . Additionally, it can participate in O-alkylation and arylation reactions to form O-substituted hydroxylamines .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include aldehydes, ketones, and alkyl halides. Reaction conditions often involve the use of acidic or basic catalysts, as well as specific solvents like tetrahydrofuran .

Major Products Formed: The major products formed from the reactions of this compound include oximes, O-substituted hydroxylamines, and various nitrogen-containing compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

O-(3,3-dimethylbutyl)hydroxylamine has several scientific research applications. In chemistry, it is used as a reagent for the synthesis of oximes and other nitrogen-containing compounds . In biology, it has potential applications in the study of enzyme mechanisms and as a probe for investigating biological pathways. In medicine, it may be explored for its potential therapeutic properties, particularly in the development of new drugs. In industry, it is used in the production of fine chemicals and as an intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of O-(3,3-dimethylbutyl)hydroxylamine involves its ability to act as a nucleophile, participating in various substitution and addition reactions. It can form stable intermediates with carbonyl compounds, leading to the formation of oximes and other derivatives. The molecular targets and pathways involved in its reactions depend on the specific chemical context and the nature of the reactants .

Properties

IUPAC Name

O-(3,3-dimethylbutyl)hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(2,3)4-5-8-7/h4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIXTHBZAZMQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1508058-73-8
Record name O-(3,3-dimethylbutyl)hydroxylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(3,3-dimethylbutyl)hydroxylamine
Reactant of Route 2
O-(3,3-dimethylbutyl)hydroxylamine
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O-(3,3-dimethylbutyl)hydroxylamine
Reactant of Route 4
O-(3,3-dimethylbutyl)hydroxylamine
Reactant of Route 5
O-(3,3-dimethylbutyl)hydroxylamine
Reactant of Route 6
O-(3,3-dimethylbutyl)hydroxylamine

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